(5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The specific pathways involved can vary depending on the application, but common targets include proteins involved in inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler compound with a cyclohexane ring and a methyl group.
Thiazolidinones: A class of compounds with a thiazolidine ring, known for their diverse biological activities.
Uniqueness
What sets (5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C29H31N3O2S2 |
---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N3O2S2/c1-3-16-34-24-14-15-25(20(2)17-24)27-21(19-31(30-27)22-10-6-4-7-11-22)18-26-28(33)32(29(35)36-26)23-12-8-5-9-13-23/h4,6-7,10-11,14-15,17-19,23H,3,5,8-9,12-13,16H2,1-2H3/b26-18- |
InChI Key |
XUWQSISAQFGVLJ-ITYLOYPMSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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